LDN193189 vs Dorsomorphin: 94-Fold Superior Potency in BMP4-Mediated SMAD Activation
LDN193189 demonstrates substantially greater potency than its parent compound dorsomorphin in inhibiting BMP4-mediated activation of the canonical SMAD1/5/8 pathway. In cell-based assays measuring SMAD1/5/8 phosphorylation and activation, LDN193189 exhibits an IC₅₀ of 5 nM compared to 470 nM for dorsomorphin [1][2]. This represents a 94-fold improvement in potency that is critical for applications requiring robust BMP pathway suppression without exceeding solubility or toxicity limits.
| Evidence Dimension | Inhibition of BMP4-mediated SMAD1/5/8 activation |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM |
| Comparator Or Baseline | Dorsomorphin: IC₅₀ = 470 nM |
| Quantified Difference | 94-fold greater potency (LDN193189) |
| Conditions | Cellular assay; BMP4-induced SMAD1/5/8 phosphorylation and activation |
Why This Matters
The 94-fold potency advantage enables robust BMP pathway inhibition at lower concentrations, reducing the risk of off-target effects and solubility-related artifacts in cell-based studies.
- [1] Yu PB, Deng DY, Lai CS, et al. BMP type I receptor inhibition reduces heterotopic ossification. Nat Med. 2008;14(12):1363-1369. View Source
- [2] GlpBio. LDN193189 Tetrahydrochloride Datasheet — Selective BMP Type I Receptor Inhibitor. Glpbio.com. View Source
